molecular formula C12H24N2O2 B2570255 Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate CAS No. 2550997-03-8

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate

Cat. No.: B2570255
CAS No.: 2550997-03-8
M. Wt: 228.336
InChI Key: LQADLEWKOBVRCS-VHSXEESVSA-N
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Description

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group and a dimethylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl ester group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S,4S)-3-(methylamino)piperidine-4-carboxylate
  • Tert-butyl (3S,4S)-3-(ethylamino)piperidine-4-carboxylate
  • Tert-butyl (3S,4S)-3-(propylamino)piperidine-4-carboxylate

Uniqueness

Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-7-13-8-10(9)14(4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADLEWKOBVRCS-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCNC[C@H]1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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